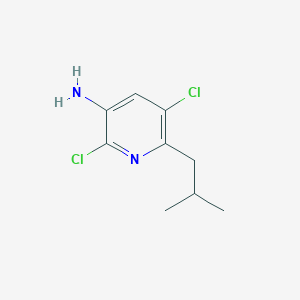
2,5-Dichloro-6-isobutylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-6-isobutylpyridin-3-amine is a chemical compound with the molecular formula C9H12Cl2N2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and an isobutyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-6-isobutylpyridin-3-amine typically involves the chlorination of 6-isobutylpyridin-3-amine. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The process involves the substitution of hydrogen atoms on the pyridine ring with chlorine atoms, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2,5-Dichloro-6-isobutylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
2,5-Dichloro-6-isobutylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2,5-Dichloro-6-isobutylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,5-Dichloropyridin-3-amine: Similar structure but lacks the isobutyl group.
2,6-Dichloropyridin-3-amine: Another chlorinated pyridine derivative with different substitution pattern.
Uniqueness
2,5-Dichloro-6-isobutylpyridin-3-amine is unique due to the presence of both chlorine atoms and an isobutyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H12Cl2N2 |
|---|---|
分子量 |
219.11 g/mol |
IUPAC名 |
2,5-dichloro-6-(2-methylpropyl)pyridin-3-amine |
InChI |
InChI=1S/C9H12Cl2N2/c1-5(2)3-8-6(10)4-7(12)9(11)13-8/h4-5H,3,12H2,1-2H3 |
InChIキー |
IUKBVBATZYCYLM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(C=C(C(=N1)Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


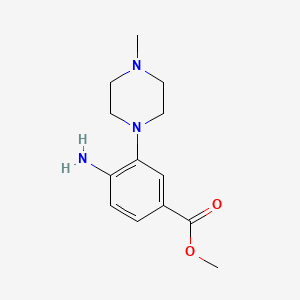
![4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid](/img/structure/B12841337.png)

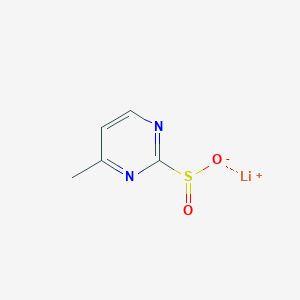

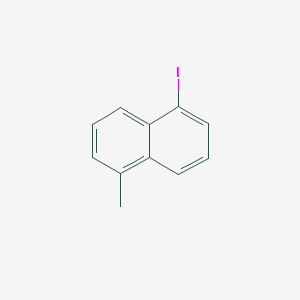


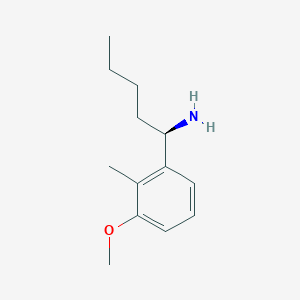


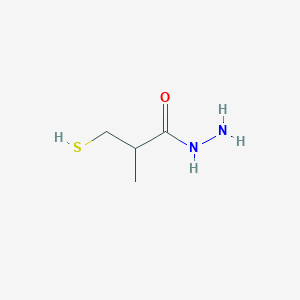
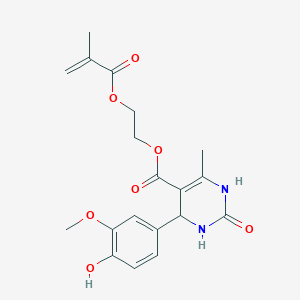
![B-[3,5-Difluoro-4'-(trans-4-propylcyclohexyl)[1,1'-biphenyl]-4-yl]boronic acid](/img/structure/B12841402.png)
